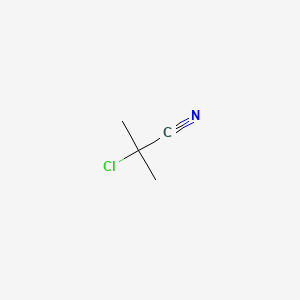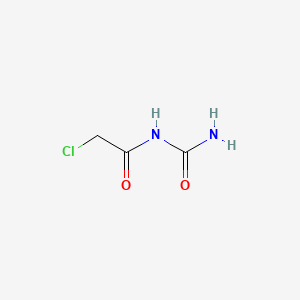
2-Chloro-2-methylpropiononitrile
説明
2-Chloro-2-methylpropiononitrile is a chemical compound with the molecular formula C4H6ClN and a molecular weight of 103.551. It is used in various chemical reactions and has several applications in scientific research2.
Synthesis Analysis
The synthesis of 2-chloro-2-methylpropiononitrile can be achieved from Acetone cyanohydrin1. However, the detailed synthetic routes are not available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylpropiononitrile consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom1. The detailed structural analysis is not available in the retrieved sources.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-2-methylpropiononitrile are not detailed in the retrieved sources, it is known to participate in various chemical reactions due to its structure3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-2-methylpropiononitrile include its molecular weight (103.55), molecular formula (C4H6ClN), and its synthesis from Acetone cyanohydrin1. However, detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Catalysis and Chemical Synthesis
2-Chloro-2-methylpropiononitrile has been explored in the field of catalysis and chemical synthesis. For instance, Molleti and Yadav (2017) developed a novel catalyst for the selective mono-methylation of phenylacetonitrile, which is vital in producing 2-Phenylpropionitrile, a significant compound in the pharmaceutical industry. This study highlights the application of 2-Chloro-2-methylpropiononitrile in creating essential intermediates for drugs like non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Plant Growth Regulation
Research by Kemp and Wain (1976) explored the use of 2-Chloro-2-methylpropiononitrile derivatives in plant growth regulation. They synthesized a series of chloro-, dichloro-, methyl-, dimethyl- and chloro-methyl-ring substituted compounds, including 2-Chloro-2-methylpropiononitrile derivatives, assessing their auxin activities in various plant growth tests. This study reveals its potential application in agriculture for enhancing plant growth (Kemp & Wain, 1976).
Photochemical Reactions
In the field of photochemistry, Hata (1991, 1992) conducted studies on the photochemical reactions involving 4-Methyl-2-quinolinecarbonitrile with optically active 2-Phenylpropionic Acids, highlighting the significance of 2-Chloro-2-methylpropiononitrile derivatives in understanding chemical properties under different conditions, including the influence of magnetic fields and solvents (Hata, 1991) (Hata, 1992).
X-ray and Spectroscopic Analysis
Jukić et al. (2010) provided insights into the structural features of 2-Chloro-2-methylpropiononitrile derivatives through X-ray and spectroscopic analysis, enhancing our understanding of their optical properties and potential applications in material science (Jukić et al., 2010).
Chemical Kinetics and Hazard Evaluation
The reactivity and kinetics of 2-Chloro-2-methylpropiononitrile have been the focus of studies like that by Shim and Kim (2008), who examined its SN1 ionization reaction in different solvents using molecular dynamics simulations. This research is crucial for understanding the chemical behavior and potential risks associated with the compound (Shim & Kim, 2008).
Environmental and Safety Aspects
In the context of environmental and safety applications, studies like those by Boye et al. (2006) and Liu et al. (2019) have investigated the degradation and thermal hazard evaluation of compounds related to 2-Chloro-2-methylpropiononitrile. These studies provide valuable information for environmental safety and handling procedures (Boye et al., 2006) (Liu et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and poses a danger when exposed to heat, sparks, open flames, or hot surfaces4. However, specific safety and hazard information for 2-Chloro-2-methylpropiononitrile is not available in the retrieved sources.
将来の方向性
The future directions of 2-Chloro-2-methylpropiononitrile are not specified in the retrieved sources. However, given its use in various chemical reactions, it may continue to have applications in scientific research2.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, please refer to scientific literature or material safety data sheets.
特性
IUPAC Name |
2-chloro-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c1-4(2,5)3-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAFFZUDKROYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186929 | |
| Record name | 2-Chloro-2-methylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylpropiononitrile | |
CAS RN |
3331-60-0 | |
| Record name | 2-Chloro-2-methylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-methylpropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)





